2-Nonyl-4-hydroxyquinoline N-oxide
Overview
Description
2-Nonyl-4-quinolinol 1-oxide: is an organic compound belonging to the class of 4-hydroxy-2-alkylquinolines. These compounds contain a quinoline moiety with a hydroxyl group attached to the C4 atom and an alkyl chain attached to the C2 atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyl-4-quinolinol 1-oxide can be achieved through a multi-step process. One common method involves the partial reduction of a nitro group in the penultimate intermediate, leading to the formation of the N-oxide . The synthetic sequence typically starts from 3-oxododecanoic acid phenylamide and includes chromatographic purification steps .
Industrial Production Methods: Industrial production methods for 2-Nonyl-4-quinolinol 1-oxide are not extensively documented. the synthesis in a laboratory setting involves controlled reaction conditions and purification steps to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Nonyl-4-quinolinol 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield quinoline derivatives with altered functional groups .
Scientific Research Applications
2-Nonyl-4-quinolinol 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Nonyl-4-quinolinol 1-oxide involves its interaction with various molecular targets. It acts as an inhibitor of the respiratory chain by binding to the mitochondrial cytochrome b protein, a component of complex III . This interaction disrupts electron transfer and proton translocation, leading to the inhibition of cellular respiration .
Comparison with Similar Compounds
- 2-Heptyl-4-quinolinol 1-oxide
- 2-Decyl-4-quinolinol 1-oxide
- 2-Nonyl-4-quinolone
Comparison: 2-Nonyl-4-quinolinol 1-oxide is unique due to its specific alkyl chain length and the presence of the N-oxide functional group. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-hydroxy-2-nonylquinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNTDPGDPZMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953562 | |
Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316-66-5 | |
Record name | Nonyl-4-hydroxyquinoline-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nonyl-4-quinolinol 1-oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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